molecular formula C13H13NO2 B8431428 Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate

Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate

Cat. No.: B8431428
M. Wt: 215.25 g/mol
InChI Key: ZWOGGICAYONHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 4-azatricyclo[5.3.1.04,11]undeca-1(11),2,7,9-tetraene-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-10-5-3-4-9-6-7-14(11)12(9)10/h3-5,8H,2,6-7H2,1H3

InChI Key

ZWOGGICAYONHFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C3N1CCC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl pyruvate (3.7 ml, 33.3 mmol) was added to a solution of 2,3-dihydro-indol-1-ylamine (4.216 g, 31.4 mmol) in absolute ethanol (40 ml). The mixture was heated to reflux for 1 hour before being evaporated to dryness. The residue was dissolved in acetic acid (40 ml) and boron trifluoride etherate (4.0 ml 31.4 mmol) added. The mixture was heated to reflux for 1 hour then poured into ethyl acetate (200 ml). The ethyl acetate was washed with water (1 L), saturated sodium hydrogen carbonate (2×300 ml) and brine (100 ml). After drying over anhydrous magnesium sulfate the mixture was evaporated to dryness and the residue purified by flash column chromatography (SiO2, 7% to 10% EtOAc in hexanes) to afford 4,5-dihydro-pyrrolo[3,2,1-hi]indole-2-carboxylic acid ethyl ester as a yellow solid (1.117 g). 400 MHz 1H NMR (DMSO-d6) δ: 7.35 (d, J=6.8 Hz, 1H), 7.12 (s, 1H), 7.04-6.99 (m, 2H), 4.73 (t, J=6.8 Hz, 2H), 4.37 (q, J=7.2 Hz, 2H), 3.77 (t, J=6.8 Hz, 2H), 1.41 (t, 6.8 Hz, 3H); LCMS: 216 [M+H].
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
4.216 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.